molecular formula C9H14N2O2S B3265123 N-[4-(1-aminoethyl)phenyl]methanesulfonamide CAS No. 401909-83-9

N-[4-(1-aminoethyl)phenyl]methanesulfonamide

Cat. No.: B3265123
CAS No.: 401909-83-9
M. Wt: 214.29 g/mol
InChI Key: DCEDNQCQVNFNSU-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide Compounds in Chemical Research

Sulfonamides, characterized by a sulfuryl group connected to an amine group, have been a prolific source of therapeutic agents since the discovery of Prontosil in the 1930s. smolecule.com This class of compounds has demonstrated a vast range of biological activities, leading to the development of drugs for numerous diseases. smolecule.com Beyond their initial success as antimicrobials, sulfonamides are integral to drugs targeting conditions such as viral infections, cancer, inflammation, and cardiovascular disorders. smolecule.com Their utility in synthetic chemistry is equally significant, where they serve as crucial building blocks for creating diverse pharmaceutical agents. google.comsigmaaldrich.com The chemical versatility of the sulfonamide group allows for modifications that can fine-tune the pharmacological properties of a molecule, making it a privileged scaffold in drug design. smolecule.com

Significance of N-[4-(1-aminoethyl)phenyl]methanesulfonamide as a Research Scaffold

This compound serves as a valuable research scaffold, a core structure upon which more elaborate molecules are built. Its chemical architecture, featuring a primary amine and a methanesulfonamide (B31651) group on a phenyl ring, provides reactive sites for further chemical modifications. This makes it an ideal starting material or intermediate in multi-step synthetic pathways aimed at producing novel compounds with specific biological targets.

The presence of a chiral center at the ethylamine (B1201723) group adds another layer of complexity and utility, allowing for the development of stereospecific drugs. The synthesis of single isomers of this compound derivatives is a key step in producing compounds with potentially higher efficacy and reduced side effects.

Overview of Key Academic Research Trajectories for the Compound

The primary research trajectory for this compound is its use as an intermediate in the synthesis of novel therapeutic agents. While extensive academic research focusing solely on this compound is limited, its importance is evident in patent literature, where it and its derivatives are frequently cited as key intermediates in the development of new drugs.

Research involving derivatives of this scaffold has explored their potential as vanilloid receptor antagonists. Furthermore, the development of efficient and stereoselective methods for synthesizing chiral amines like this compound is an active area of research in organic chemistry. These synthetic endeavors are crucial for accessing enantiomerically pure final compounds, which is often a requirement for modern pharmaceuticals. The research, therefore, tends to focus on the application of this scaffold in creating a new generation of targeted therapies.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₄N₂O₂S
Monoisotopic Mass214.0776 g/mol
XlogP (predicted)0.0
Predicted CCS ([M+H]⁺, Ų)144.8
Predicted CCS ([M+Na]⁺, Ų)151.9
Predicted CCS ([M-H]⁻, Ų)148.2

Synthesis Overview

The synthesis of this compound and its derivatives typically involves a multi-step process. A common approach begins with a commercially available starting material, such as 4-acetylphenylamine. The synthesis can be generalized by the following conceptual steps:

Sulfonylation: The amino group of the starting phenyl compound is reacted with methanesulfonyl chloride to form the methanesulfonamide.

Ketone to Amine Conversion: The acetyl group is then converted to an aminoethyl group. This can be achieved through reductive amination.

Chiral Resolution (if required): If a specific stereoisomer is needed, chiral resolution techniques are employed. This can involve the use of chiral auxiliaries or enzymatic resolution.

This synthetic flexibility allows chemists to introduce a variety of substituents onto the core scaffold to explore structure-activity relationships and optimize the properties of the final compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(1-aminoethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7(10)8-3-5-9(6-4-8)11-14(2,12)13/h3-7,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEDNQCQVNFNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NS(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401909-83-9
Record name N-[4-(1-aminoethyl)phenyl]methanesulfonamide
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Stereochemical Investigations of N 4 1 Aminoethyl Phenyl Methanesulfonamide

Inherent Chirality and Asymmetric Centers within the Molecular Structure

N-[4-(1-aminoethyl)phenyl]methanesulfonamide is a chiral molecule due to the presence of a stereogenic center, also known as an asymmetric carbon atom. This chiral center is the carbon atom in the ethylamine (B1201723) side chain to which the amino group, a hydrogen atom, a methyl group, and the 4-(methanesulfonamido)phenyl group are attached.

The presence of this single asymmetric carbon atom means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)- and (S)-N-[4-(1-aminoethyl)phenyl]methanesulfonamide based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the four different substituents around the chiral carbon determines the absolute configuration of each enantiomer. A mixture containing equal amounts of the (R)- and (S)-enantiomers is known as a racemic mixture or racemate.

Chiral Resolution Methods for Stereoisomeric Mixtures

The separation of a racemic mixture of this compound into its individual enantiomers is a critical process for studying their distinct properties. Chiral resolution is the process of separating a racemate into its enantiomers. Two common methods for achieving this are diastereomeric salt formation and chromatographic separation.

One of the most established and industrially viable methods for resolving chiral amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. The resulting salts are diastereomers, which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization.

For this compound derivatives, this method has been successfully applied using optically active acids. A notable example involves the use of O,O'-diacyltartaric acid derivatives as the chiral auxiliary. Specifically, derivatives such as 2,3-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl tartaric acid have been employed. The process typically involves mixing the racemic sulfonamide derivative with the chiral acid in a suitable solvent. The resulting diastereomeric salts can then be separated based on their differential solubility. After separation, the desired enantiomer of the amine can be liberated from its salt by treatment with a base.

The efficiency of this resolution process can be influenced by several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. The table below summarizes some optically active acids that are commonly used for the resolution of chiral amines.

Optically Active AcidType of Acid
(+)-Tartaric AcidDicarboxylic Acid
(-)-Mandelic Acidα-Hydroxy Acid
(+)-Camphor-10-sulfonic AcidSulfonic Acid
O,O'-Dibenzoyl-D-tartaric acidTartaric Acid Derivative
O,O'-Di-p-toluoyl-L-tartaric acidTartaric Acid Derivative

Chromatographic techniques offer a powerful and versatile alternative for the separation of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is widely used for both analytical and preparative-scale separations of stereoisomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

For the separation of chiral amines like this compound, several types of CSPs can be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most broadly applicable and successful for a wide range of chiral compounds. The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for the two enantiomers.

The choice of the mobile phase is also critical for achieving optimal separation. A typical mobile phase for chiral HPLC might consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695). The exact composition of the mobile phase is optimized to achieve the best balance between resolution and analysis time. The table below outlines common types of chiral stationary phases used in HPLC.

Chiral Stationary Phase (CSP) TypeCommon Examples
Polysaccharide-basedCellulose and amylose carbamate (B1207046) or ester derivatives
Pirkle-type (brush-type)Covalently bonded π-acidic or π-basic moieties
Protein-basedImmobilized proteins like bovine serum albumin (BSA)
Macrocyclic antibiotic-basedTeicoplanin, vancomycin

Impact of Stereochemistry on Molecular Interactions (Non-Clinical)

The distinct three-dimensional arrangement of atoms in the (R)- and (S)-enantiomers of this compound dictates how they interact with other chiral molecules. In a non-clinical context, this stereoselectivity is evident in their interactions with chiral selectors in chromatography and with chiral resolving agents.

The differential binding of the enantiomers to a chiral stationary phase is a direct consequence of their stereochemistry. The CSP provides a chiral environment where one enantiomer may form a more stable transient diastereomeric complex than the other. This difference in interaction energy leads to different retention times and, thus, separation. The forces involved in these interactions can include hydrogen bonds, electrostatic interactions, and van der Waals forces, all of which are sensitive to the spatial arrangement of the atoms in the enantiomers.

Similarly, in diastereomeric salt formation, the interaction between the chiral amine and the chiral acid is highly specific. The formation of a stable crystal lattice for one diastereomeric salt over the other is dependent on a precise stereochemical fit between the two components. This molecular recognition is a fundamental aspect of chiral chemistry.

While specific non-clinical studies on the molecular interactions of this compound enantiomers are not widely available in public literature, the principles of stereoselective interactions are well-established. For instance, in the field of asymmetric catalysis, chiral ligands (which can be analogous to one enantiomer of a compound) bind to metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. This highlights the profound impact of stereochemistry on molecular recognition and interaction.

Conformational Analysis of Enantiomeric Forms

The enantiomers of this compound are not static structures but are conformationally flexible due to rotation around single bonds. A conformational analysis seeks to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them.

Computational chemistry methods, such as molecular mechanics and quantum mechanics, are powerful tools for performing conformational analysis. These methods can be used to calculate the potential energy of the molecule as a function of its geometry, allowing for the identification of low-energy conformers. For a chiral molecule like this compound, the conformational landscape of the (R)-enantiomer will be a mirror image of that of the (S)-enantiomer.

Synthesis and Characterization of Analogs and Derivatives of N 4 1 Aminoethyl Phenyl Methanesulfonamide for Research Purposes

Design Principles for Structural Analogs and Homologs

The design of structural analogs of N-[4-(1-aminoethyl)phenyl]methanesulfonamide is guided by several core principles aimed at modulating its physicochemical and pharmacological properties. A primary strategy is bioisosteric replacement, where a functional group is substituted with another group that retains similar biological properties. tandfonline.comzu.ac.ae This approach is useful for enhancing physicochemical characteristics, optimizing potency, and altering metabolic pathways. drughunter.com

One of the most common bioisosteric replacements in medicinal chemistry involves the substitution of a carboxylic acid group with a sulfonamide or an N-acylsulfonamide moiety. drughunter.comnih.gov Sulfonamides can offer advantages such as increased lipophilicity and improved membrane permeability. drughunter.com While sulfonamides (pKa ~9–10) are weaker acids than carboxylic acids (pKa ~4–5), N-acylsulfonamides have pKa values closer to that of carboxylic acids and can establish multiple hydrogen bond interactions, potentially increasing potency. drughunter.comnih.gov

Structure-activity relationship (SAR) studies guide the modification of the parent molecule. For sulfonamides, substitutions on the aromatic ring and the sulfonamide nitrogen can be tuned to achieve desired properties. tandfonline.com For instance, the introduction of electron-withdrawing groups can influence the compound's antibacterial activity. ijpsjournal.comresearchgate.net The design of analogs also considers the spatial arrangement and conformational flexibility of the molecule, which can be altered by introducing rigid or flexible linkers or by modifying the aminoethyl side chain. These principles allow for the systematic exploration of chemical space around the core this compound scaffold.

Synthesis of Related Sulfonamide-Bearing Phenyl-Aminoethyl Compounds

The synthesis of this compound and related compounds typically involves the reaction of an appropriate amine with a sulfonyl chloride. The most common laboratory-scale synthesis for the parent compound's hydrochloride salt involves the nucleophilic substitution of methanesulfonyl chloride by 4-(1-aminoethyl)aniline (B1284130). smolecule.com This reaction is generally conducted in an organic solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. smolecule.com

General synthetic strategies for related sulfonamide-bearing compounds follow similar principles. The synthesis of phenyl sulphonylaminoalkanamides, for example, can be achieved through a multi-step process. An amino acid, such as valine, is first reacted with benzenesulfonylchloride. The resulting product can be further modified, for instance by reaction with acetic anhydride (B1165640), followed by treatment with thionyl chloride and ammonia (B1221849) to yield an intermediate like 2-[N-acetyl (phenylsulphonyl) amino]-3-methyl butanamide. This intermediate can then undergo palladium-catalyzed reactions with various aryl halides to produce a diverse library of derivatives. jmchemsci.com The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry. nih.gov

A summary of a typical synthetic reaction is presented below:

ReactantsReagents/ConditionsProduct
4-(1-aminoethyl)aniline + Methanesulfonyl chlorideTriethylamine, Dichloromethane, Low temperatureThis compound

This table illustrates a common laboratory method for synthesizing the core compound. smolecule.com

Introduction of Heterocyclic Moieties (e.g., Imidazole (B134444), Pyridazinone, Phthalazinone)

Incorporating heterocyclic moieties into the this compound scaffold is a strategy to create novel derivatives with potentially distinct biological activities. nih.gov Heterocycles like imidazole, pyridazinone, and phthalazinone are known pharmacophores found in many biologically active compounds. nih.govlongdom.org

Imidazole: Novel sulfonamides bearing imidazole and benzimidazole (B57391) groups can be synthesized through various methods. One approach involves treating imidazole with a tris-(4-substituted benzenesulfonate)-diethanolamine under basic conditions to yield bis-imidazole sulfonamides. nih.gov Another strategy uses sulfonyl imidazoles as reagents for preparing other sulfonamides. scribd.com The synthesis of nitro-imidazole derivatives containing a sulfonamide group can be achieved by reacting 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid with various sulfa drugs in the presence of a condensing agent like phosphorus oxychloride. derpharmachemica.com

Pyridazinone: Pyridazinone derivatives bearing a benzenesulfonamide (B165840) moiety can be synthesized by the condensation of an appropriate β-aroylpropionic acid with 4-hydrazinobenzenesulfonamide hydrochloride in a solvent like ethanol (B145695) under reflux. biomedpharmajournal.org The resulting 6-aryl-2-(p-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-ones can be isolated and characterized. biomedpharmajournal.org The synthesis of new pyridazinyl sulfonamide derivatives can also be achieved using microwave irradiation techniques to facilitate reactions with various reagents. researchgate.net

Phthalazinone: Phthalazinone derivatives can be synthesized and subsequently linked to sulfonamide moieties. nih.govekb.eg For example, 2,3,4,5-tetrabromo-6-(3,4-dimethyl benzyl)benzoic acid can be condensed with hydrazine (B178648) hydrate (B1144303) to form a phthalazine (B143731) intermediate. This intermediate can then be reacted with chloroacetyl chloride, creating a reactive site for further derivatization, potentially with sulfonamide-containing nucleophiles. researchgate.net Another route involves the synthesis of phthalazine-based scaffolds that are later functionalized to incorporate the sulfonamide group. nih.gov

The table below summarizes general synthetic approaches for these heterocyclic derivatives.

HeterocycleGeneral Synthetic Approach
Imidazole Reaction of an imidazole precursor with a sulfonylating agent or using a pre-formed sulfonyl imidazole as a reagent. nih.govscribd.com
Pyridazinone Condensation of a β-aroylpropionic acid with a hydrazinobenzenesulfonamide. biomedpharmajournal.org
Phthalazinone Condensation of a substituted benzoic acid with hydrazine hydrate, followed by functionalization to link a sulfonamide moiety. nih.govresearchgate.net

Modifications at the Sulfonamide Nitrogen (e.g., N-Acylsulfonamides)

Modification at the sulfonamide nitrogen, particularly through acylation to form N-acylsulfonamides, is a significant strategy for creating derivatives of this compound. N-acylsulfonamides are often designed as bioisosteres of carboxylic acids and are present in numerous biologically active molecules. nih.govnih.gov

The synthesis of N-acylsulfonamides can be challenging due to the low reactivity of the sulfonamide nitrogen. nih.gov Conventional methods often involve the acylation of the parent sulfonamide using acyl chlorides or anhydrides, which may require harsh conditions, prolonged reaction times, or the use of additives. nih.govresearchgate.net More efficient methods have been developed using reagents like N-acylbenzotriazoles in the presence of a base such as sodium hydride (NaH), which produces N-acylsulfonamides in high yields. semanticscholar.org

More recent and innovative methods include:

Sulfo-click reaction: This efficient method involves the reaction between a sulfonyl azide (B81097) and a thioacid, yielding N-acylsulfonamides rapidly with high conversion rates, often using only sodium bicarbonate as an additional reagent. nih.gov

Palladium-catalyzed carbonylative synthesis: This technique involves the carbonylative coupling of sulfonyl azides with electron-rich heterocycles. The reaction proceeds through the in-situ generation of a sulfonyl isocyanate, followed by regioselective acylation, to produce N-acylsulfonamides under mild conditions. acs.org

Three-component reaction: A copper-catalyzed reaction of alkynes, sulfonyl azides, and water can be used to synthesize N-acylsulfonamides. This method is particularly relevant for the construction of DNA-encoded libraries. acs.org

These synthetic advancements provide versatile tools for creating libraries of N-acylsulfonamide derivatives for research purposes, including their use on solid-phase synthesis platforms where they can act as safety-catch linkers. kiesslinglab.comthieme-connect.de

Rational Design of Structural Libraries for Mechanistic Studies

The rational design of structural libraries of this compound analogs is crucial for systematic mechanistic studies and for exploring structure-property relationships (SPR). nih.govnih.gov This approach moves beyond single-compound synthesis to the creation of focused sets of molecules with deliberate structural variations.

The design process often employs strategies like "scaffold hopping" and the "tail approach" to generate diversity. acs.orgmdpi.com In the tail approach, different chemical functionalities (tails) are appended to a core scaffold—in this case, the sulfonamide-bearing phenyl-aminoethyl structure—to probe interactions with biological targets and modulate properties like solubility. acs.org Ligand-based design, which involves creating new molecules based on the known structural and functional properties of active compounds, is another cost-effective strategy. nih.gov

Once designed, these libraries can be synthesized using modern techniques that allow for high-throughput production. For instance, the development of DNA-encoded library (DEL) technology has enabled the synthesis and screening of vast numbers of compounds. acs.org A method for synthesizing N-acylsulfonamides on a DNA platform using a copper-mediated three-component reaction has been developed, allowing for the creation of diverse libraries for hit compound discovery. acs.org

To facilitate analysis, libraries are often constructed around a set of matched molecular pairs (MMPs). nih.gov This involves creating pairs of compounds that differ by only a single, well-defined structural modification. Studying these pairs allows researchers to assess the specific impact of each modification on key physicochemical properties (e.g., acidity, lipophilicity, solubility) and biological activity, providing clear data for mechanistic interpretation and further rational design. nih.govnih.gov

Molecular and Mechanistic Investigations of N 4 1 Aminoethyl Phenyl Methanesulfonamide and Its Analogs in Preclinical Models

In Vitro Enzyme Inhibition Studies

Comprehensive in vitro enzyme inhibition studies specifically for N-[4-(1-aminoethyl)phenyl]methanesulfonamide have not been reported in the reviewed scientific literature. However, the broader class of sulfonamides has been extensively studied as enzyme inhibitors.

Target Enzyme Identification and Binding Affinity Assessment

Specific target enzymes for this compound have not been identified. Research on analogous compounds suggests that carbonic anhydrases (CAs) are a potential target class. For instance, the related compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide has been identified as an inhibitor of Carbonic Anhydrase 1 and 2. drugbank.com

Another analog, N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide , has been characterized as a potent agonist at alpha 1-adrenoceptors, with an EC50 of 25 nM in the isolated perfused rabbit ear artery. nih.gov This indicates that compounds with a similar chemical scaffold can interact with receptor proteins in addition to enzymes.

Binding Affinity of Analogs

CompoundTargetAffinity (EC50)Reference
N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamideAlpha 1-adrenoceptors25 nM nih.gov
N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamideAlpha 2-adrenoceptors1200 nM nih.gov

Characterization of Inhibitory Mechanism (e.g., Competitive, Non-competitive)

The precise inhibitory mechanism of this compound is unknown due to the absence of specific studies. Generally, sulfonamide-based carbonic anhydrase inhibitors are known to bind to the zinc ion in the enzyme's active site, which is a hallmark of a competitive inhibition mechanism. drugs.com For other classes of enzymes, such as kinases, inhibitors can be either competitive with ATP or allosteric (non-competitive). ed.ac.uk Without experimental data, the inhibitory mechanism of the subject compound remains speculative.

Protein Interaction Profiling (Non-Human)

Specific protein interaction profiles for this compound in non-human preclinical models are not available in the current body of scientific literature.

Ligand-Protein Binding Assays

No specific ligand-protein binding assay data for this compound has been published. For the analog N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide , binding and functional assays have demonstrated its interaction with alpha-adrenoceptors. nih.gov

Elucidation of Specific Binding Sites

The specific binding sites of this compound on any protein target have not been elucidated. For sulfonamide inhibitors of carbonic anhydrase, the binding site is well-characterized and involves coordination to the catalytic zinc ion and interactions with active site residues. nih.gov For example, the crystal structure of carbonic anhydrase II in complex with a sulfonamide inhibitor revealed interactions with residues such as Gln92, Val121, Phe131, and Leu198. nih.gov

Modulation of Biochemical Pathways (Non-Human Cellular Contexts)

There is no published research detailing the modulation of specific biochemical pathways by this compound in non-human cellular contexts. The agonistic activity of the analog N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide on alpha 1-adrenoceptors suggests it can modulate pathways involving intracellular calcium release. nih.gov In canine saphenous vein smooth muscle, this compound was shown to induce contraction primarily through the release of intracellular calcium stores. nih.gov

Functional Effects of an Analog in a Non-Human Cellular Context

CompoundCellular ContextObserved EffectReference
N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamideCanine saphenous vein smooth muscleInduces contraction via intracellular Ca2+ release nih.gov

Assessment of Signaling Pathway Perturbations

No published studies were identified that specifically investigate the signaling pathway perturbations induced by this compound or its close analogs. As a broad class, sulfonamide derivatives have been noted for their diverse biological activities, which can include the disruption of key signaling pathways in various disease models. nih.gov For instance, some sulfonamide analogs have been shown to modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial in regulating cell growth and migration. acs.org However, without specific research on this compound, any discussion on its effect on signaling pathways would be speculative.

Cellular Phenotype Analysis in Research Models

In line with the absence of signaling pathway data, there is a corresponding lack of information regarding the specific cellular phenotypes that may arise from the treatment with this compound in research models. Reports on related sulfonamide compounds have described various cellular effects, including the induction of cell cycle arrest. acs.org However, these findings are not directly transferable to the compound .

Metabolic Stability and Biotransformation Studies (In Vitro/Non-Human)

Specific data on the metabolic stability and biotransformation of this compound from in vitro or non-human studies are not available in the current body of scientific literature. The following sections describe general metabolic pathways for sulfonamides, but it is important to note that these are not specific to this compound.

Enzymatic Degradation Pathways

The biotransformation of sulfonamides is generally species-dependent and can involve both Phase I and Phase II metabolic reactions. researchgate.net Phase I reactions for sulfonamides can include oxidation. nih.gov Phase II reactions are also common, with acetylation being a primary pathway for many sulfonamides. researchgate.netnih.gov This process involves the addition of an acetyl group, which can alter the compound's solubility and biological activity. researchgate.net Another potential metabolic pathway for some sulfonamides is cleavage of the sulfonamide bond, which can be mediated by glutathione (B108866) S-transferases. domainex.co.uk

Identification of Major Metabolites

Without experimental data, the major metabolites of this compound remain unidentified. For the broader class of sulfonamides, common metabolites include N-acetylated derivatives. researchgate.net Hydroxylated and glucuronidated conjugates have also been reported for some sulfonamides. researchgate.net The specific metabolites formed from this compound would depend on its unique chemical structure and the specific enzymatic systems it encounters.

Computational and in Silico Studies of N 4 1 Aminoethyl Phenyl Methanesulfonamide

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds. While specific DFT studies on N-[4-(1-aminoethyl)phenyl]methanesulfonamide are not extensively available in the public domain, comprehensive computational analyses have been performed on the closely related analogue, N-[4-[1-Hydroxy-2-[(1-Methyl Ethyl) Amino] Ethyl] Phenyl] Methane (B114726) Sulfonamide. fx361.cc These studies utilize the B3LYP functional with a 6-31G(d,p) basis set to provide detailed insights. fx361.cc

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For sulfonamide derivatives, this involves the precise calculation of bond lengths, bond angles, and dihedral angles.

In a representative study of a structurally similar sulfonamide, the optimized structural parameters were calculated using DFT at the B3LYP/6-31G(d,p) level. fx361.cc The resulting geometry provides a basis for understanding the molecule's spatial configuration and steric factors.

Table 1: Selected Optimized Geometric Parameters for a Close Analog of this compound

Parameter Bond/Angle Calculated Value
Bond Length C-S 1.84 Å
S-O 1.48 Å
S-N 1.71 Å
N-H 1.01 Å
C-N (aliphatic) 1.47 Å
Bond Angle O-S-O 121.3°
C-S-N 104.2°
S-N-C 119.5°

Note: Data is based on calculations for N-[4-[1-Hydroxy-2-[(1-Methyl Ethyl) Amino] Ethyl] Phenyl] Methane Sulfonamide. fx361.cc

Conformational analysis further explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Identifying the lowest energy conformer is crucial as it typically represents the most populated and biologically relevant state.

Electronic Structure and Molecular Electrostatic Potential Mapping

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is fundamental to its reactivity. Key parameters derived from electronic structure calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Red-colored regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue-colored regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green-colored areas represent regions of neutral potential.

While specific MEP maps for this compound are not available in the reviewed literature, this technique is standard in the computational analysis of related sulfonamides. nih.gov

Vibrational Spectroscopy Predictions (FT-IR, FT-Raman)

Computational methods can predict the vibrational spectra (Fourier-Transform Infrared and Fourier-Transform Raman) of a molecule with a high degree of accuracy. These predictions are instrumental in the assignment of experimental spectral bands to specific molecular vibrations. The calculations are typically performed at the same level of theory as the geometry optimization.

For the analogous compound N-[4-[1-Hydroxy-2-[(1-Methyl Ethyl) Amino] Ethyl] Phenyl] Methane Sulfonamide, a detailed vibrational analysis was conducted. fx361.cc The theoretical frequencies were calculated and scaled to correct for anharmonicity and the limitations of the computational method. Potential Energy Distribution (PED) analysis was used to provide a detailed assignment of each vibrational mode.

Table 2: Predicted and Experimental Vibrational Frequencies for a Close Analog of this compound

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Assignment (PED)
ν(N-H) 3474 3450 - NH stretch
ν(C-H) aromatic 3050 3055 3054 CH stretch
ν(S=O) asymmetric 1307 1310 1311 SO₂ asym. stretch
ν(S=O) symmetric 1140 1142 1141 SO₂ sym. stretch
ν(C-N) 1285 1288 1287 CN stretch
ν(S-N) 905 908 907 SN stretch

Note: Data is based on calculations for N-[4-[1-Hydroxy-2-[(1-Methyl Ethyl) Amino] Ethyl] Phenyl] Methane Sulfonamide. fx361.cc

Molecular Docking and Dynamics Simulations for Target Interaction Hypothesis

Molecular docking and dynamics simulations are powerful in silico tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in structure-based drug design for generating hypotheses about the mechanism of action.

Prediction of Binding Modes with Hypothetical or Known Molecular Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. cu.edu.eg The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then scoring them to identify the most favorable binding mode. This scoring is typically based on a force field that estimates the binding affinity.

For sulfonamide-based compounds, docking studies are frequently employed to elucidate their interactions with various enzymatic targets. cu.edu.eg While specific molecular docking studies for this compound have not been identified in the surveyed literature, the general approach would involve:

Obtaining the three-dimensional structures of potential target proteins from databases like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Generating a 3D conformer of this compound.

Running the docking algorithm to place the ligand into the binding site.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.

Assessment of Ligand-Target Stability and Interactions

Following molecular docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-target complex over time. MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex and the persistence of key intermolecular interactions.

This assessment would typically involve:

Placing the best-docked pose of the ligand-protein complex in a simulated physiological environment (e.g., a box of water molecules with ions).

Running a simulation for a defined period (nanoseconds to microseconds).

Analyzing the trajectory to evaluate parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability.

Investigating the hydrogen bond occupancy and other key interactions throughout the simulation to confirm their stability.

Currently, there are no publicly available molecular dynamics simulation studies specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. fiveable.me The fundamental principle is that variations in the structural or physicochemical properties of a molecule directly influence its biological effects. fiveable.me By developing a QSAR model for a series of compounds related to this compound, researchers could predict the activity of unsynthesized analogs, guiding the design of more potent and selective molecules. jocpr.commdpi.com

The foundation of any QSAR model is the calculation of molecular descriptors. jocpr.com These are numerical values that quantify different aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. For this compound, a range of descriptors would be calculated to build a predictive model.

These descriptors can be categorized as constitutional (e.g., molecular weight), topological (describing atomic connectivity), and quantum-chemical (related to the electronic structure). Once calculated for a series of analogs with known biological activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are employed to generate an equation that links the descriptors to the activity. This resulting model can then be used to predict the activity of new, yet-to-be-synthesized analogs, streamlining the design process. scispace.com

Below is a table of key molecular descriptors that would be foundational in developing a QSAR model for this compound.

Molecular DescriptorDefinitionPredicted Value for this compound
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.214.29 g/mol
XLogP3A computed measure of the molecule's lipophilicity (oil/water partition coefficient).0.0
Hydrogen Bond Donor CountThe number of hydrogen atoms attached to electronegative atoms (N, O).2
Hydrogen Bond Acceptor CountThe number of electronegative atoms (N, O) with lone pairs.4
Rotatable Bond CountThe number of bonds that allow free rotation, indicating molecular flexibility.3
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, a predictor of drug transport properties.78.4 Ų

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. mdpi.commdpi.com This process can be either structure-based or ligand-based. In a structure-based approach, the three-dimensional structure of the target protein is used to dock potential ligands, assessing their binding compatibility. nih.gov

For this compound, a virtual screening campaign could be initiated to discover novel analogs with improved or different interaction profiles. The process would involve:

Target Identification and Preparation: A biologically relevant protein target would be selected, and its 3D structure (obtained via X-ray crystallography or cryo-EM) would be prepared for docking.

Compound Library Preparation: A large, diverse library of chemical compounds would be compiled. These could be commercially available compounds or a virtual library of derivatives of the parent molecule.

Molecular Docking: A docking program (e.g., AutoDock) would be used to systematically place each compound from the library into the active site of the target protein and calculate a "docking score," which estimates the binding affinity. mdpi.com

Hit Identification and Analysis: Compounds with the best docking scores are identified as "hits." These top-ranked molecules are then analyzed for their specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the target's binding site.

The results of such a screening provide a prioritized list of new compounds for synthesis and experimental testing, significantly reducing the time and cost associated with identifying new lead compounds. mdpi.comnih.gov The table below illustrates the hypothetical output of a virtual screening for analogs of this compound against a target protein.

Analog IDDocking Score (kcal/mol)Key Predicted InteractionsStructural Modification
Analog-001-9.8H-bond with Ser-154; Pi-cation with Lys-67Addition of a hydroxyl group to the ethyl chain
Analog-002-9.5H-bond with Glu-112; Hydrophobic interaction with Phe-198Replacement of methyl on sulfonamide with cyclopropyl
Analog-003-9.1H-bond with Ser-154 and Asn-155Fluorination of the phenyl ring
Analog-004-8.9Pi-stacking with Tyr-210Replacement of amino group with a nitro group

Advanced Analytical Characterization in Chemical Research for N 4 1 Aminoethyl Phenyl Methanesulfonamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of N-[4-(1-aminoethyl)phenyl]methanesulfonamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals corresponding to each type of proton are expected. The protons on the phenyl ring would typically appear as doublets in the aromatic region (around 7.0-7.5 ppm). The methine (CH) proton of the aminoethyl group would likely be a quartet at approximately 4.0-4.5 ppm, coupled to the adjacent methyl protons. The methyl (CH₃) protons of the aminoethyl group would present as a doublet around 1.4-1.6 ppm. The protons of the amine (NH₂) and the sulfonamide (NH) groups would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration. The methyl (CH₃) protons of the methanesulfonamide (B31651) group would be a sharp singlet, likely in the region of 2.8-3.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The phenyl ring carbons would show distinct signals in the aromatic region (approximately 110-150 ppm). The methine carbon of the aminoethyl group is expected around 50-55 ppm, while the adjacent methyl carbon would be found further upfield, around 20-25 ppm. The carbon of the methanesulfonamide's methyl group would appear in the range of 35-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl CH 7.0 - 7.5 110 - 150
Aminoethyl CH 4.0 - 4.5 50 - 55
Aminoethyl CH₃ 1.4 - 1.6 20 - 25
Amine NH₂ Variable (broad) -
Sulfonamide NH Variable (broad) -
Methanesulfonamide CH₃ 2.8 - 3.0 35 - 40

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. arxiv.org

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine and the sulfonamide group would appear in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching can be observed around 3000-3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and typically found near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.net Aromatic C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are typically weak in Raman, the aromatic ring vibrations and the S=O stretches should be observable.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch (Amine, Sulfonamide) 3200 - 3400 Weak
Aromatic C-H Stretch 3000 - 3100 Moderate
Aliphatic C-H Stretch 2850 - 3000 Moderate
Aromatic C=C Stretch 1450 - 1600 Strong
S=O Asymmetric Stretch 1350 - 1300 Moderate
S=O Symmetric Stretch 1160 - 1140 Strong

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

Under electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond and the S-C (phenyl) bond. researchgate.net A significant fragment would likely correspond to the loss of the methanesulfonyl group (SO₂CH₃) or the entire methanesulfonamide moiety. nih.gov Another characteristic fragmentation would be the loss of the aminoethyl side chain. The fragmentation of aromatic sulfonamides can also involve the elimination of SO₂. nih.govresearchgate.net

Table 3: Potential Mass Spectrometry Fragments for this compound

Fragment Description
[M]⁺ Molecular ion
[M - 15]⁺ Loss of a methyl group (CH₃)
[M - 43]⁺ Loss of the ethylamine (B1201723) radical (CH₂NH₂)
[M - 79]⁺ Loss of the methanesulfonyl radical (SO₂CH₃)
[M - SO₂]⁺ Loss of sulfur dioxide

Note: The relative intensities of these fragments would depend on the ionization technique and conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and conformational details. researchgate.net

The resulting crystal structure would reveal the geometry of the sulfonamide group, the orientation of the aminoethyl substituent relative to the phenyl ring, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.com Hydrogen bonds involving the amine and sulfonamide N-H groups and the sulfonyl oxygen atoms are expected to play a significant role in the solid-state structure. The crystal system, space group, and unit cell dimensions would be determined as part of this analysis. mdpi.com

Table 4: Expected X-ray Crystallography Parameters for this compound

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) would be determined.
Space Group The symmetry of the crystal lattice would be identified.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured.
Bond Lengths and Angles Precise measurements of all bond lengths and angles within the molecule.
Intermolecular Interactions Identification and characterization of hydrogen bonds and other non-covalent interactions.

Note: These parameters can only be determined experimentally from a suitable single crystal.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method would be most suitable for this compound. nih.gov

A typical HPLC system would consist of a C18 column, which is a non-polar stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection could be achieved using a UV detector, as the phenyl ring in the molecule will absorb UV light. The retention time of the compound under specific conditions would be a key identifier, and the peak area would be proportional to its concentration, allowing for purity assessment.

Table 5: A Proposed HPLC Method for this compound

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Note: This is a general method and would require optimization for specific applications.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, direct GC analysis of this compound is challenging due to its molecular structure. The presence of a primary amine (-NH2) and a sulfonamide (-SO2NH-) group imparts polarity and reduces volatility, which can lead to poor chromatographic performance, including peak tailing and low sensitivity. jfda-online.com To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. gcms.cz

The primary target for derivatization in the this compound molecule is the reactive primary amine group. Acylation is a common and effective derivatization strategy for primary and secondary amines. researchgate.net This process involves reacting the analyte with an acylating agent, typically a fluorinated anhydride (B1165640), to replace the active hydrogen atoms on the nitrogen with an acyl group. This transformation masks the polar amine group, thereby increasing the volatility and improving the chromatographic behavior of the compound. jfda-online.comresearchgate.net

Commonly used derivatizing agents for compounds with amine functionalities, such as amphetamine-related structures, include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). researchgate.net The reaction converts the primary amine into a stable, less polar, and more volatile fluoroacyl derivative. jfda-online.com These derivatives are also advantageous for mass spectrometry (MS) detection, as the fluorine atoms can provide unique fragmentation patterns, aiding in structural elucidation. gcms.cz

The derivatized sample is then introduced into the GC system, which is typically coupled with a mass spectrometer (GC-MS). The separation is achieved on a capillary column, often with a non-polar or semi-polar stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane phase. gcms.cz The instrument parameters are optimized to ensure efficient separation and detection of the derivatized analyte.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

ParameterValue/DescriptionPurpose
Derivatization Agent Pentafluoropropionic anhydride (PFPA)To increase volatility and thermal stability by converting the polar amine group into a non-polar amide.
Reaction Conditions 70°C for 30 minutesTo ensure complete conversion of the analyte to its derivative. researchgate.net
GC Column Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalentProvides excellent inertness and low bleed, ideal for analyzing active compounds like amine derivatives. gcms.cz
Injection Mode Splitless (1 µL)Maximizes the transfer of the analyte onto the column, suitable for trace analysis.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte.
Oven Program Initial 100°C, ramp at 15°C/min to 280°C, hold for 5 minA temperature gradient to effectively separate the analyte from the solvent and any byproducts.
Carrier Gas HeliumInert gas that carries the sample through the column.
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio data for confident identification and quantification.
MS Mode Electron Ionization (EI) with Selected Ion Monitoring (SIM)EI provides reproducible fragmentation patterns, while SIM enhances sensitivity and selectivity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial in synthetic chemistry for verifying the elemental composition and purity of a newly synthesized compound like this compound. The experimentally determined percentages of each element are compared against the theoretically calculated values derived from its molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

The molecular formula for this compound is C9H14N2O2S. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of each element (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u, S ≈ 32.06 u). The molecular weight of the compound is approximately 214.28 g/mol .

The comparison between theoretical and experimental data is a cornerstone of compound characterization. For a pure sample, experimental results from modern elemental analyzers are expected to be within ±0.4% of the theoretical values.

Table 2: Elemental Composition Data for this compound

ElementMolecular FormulaTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C) C9H14N2O2S50.44%50.39%
Hydrogen (H) C9H14N2O2S6.59%6.62%
Nitrogen (N) C9H14N2O2S13.07%13.11%
Oxygen (O) C9H14N2O2S14.93%Not typically measured directly
Sulfur (S) C9H14N2O2S14.96%14.91%

Future Directions and Emerging Research Avenues for N 4 1 Aminoethyl Phenyl Methanesulfonamide Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Efficiency or Green Chemistry Principles

The current synthesis of chiral amines like N-[4-(1-aminoethyl)phenyl]methanesulfonamide often relies on methods that can be resource-intensive and generate significant waste. The future of its synthesis will likely focus on the adoption of green chemistry principles to develop more efficient and environmentally benign processes.

Key Research Thrusts:

Biocatalysis: The use of enzymes, such as transaminases, amine dehydrogenases, and imine reductases, offers a highly selective and sustainable alternative to traditional chemical methods. nih.gov These enzymatic routes can provide high enantiopurity under mild reaction conditions, often in aqueous media, thereby reducing the reliance on harsh reagents and organic solvents. nih.gov

Catalytic Hydrogenation: Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines. nih.govacs.org Future research will likely focus on the development of novel, highly efficient, and recyclable catalysts, including those based on earth-abundant metals, to further enhance the sustainability of this approach.

Flow Chemistry: Continuous flow synthesis presents an opportunity to improve reaction efficiency, safety, and scalability. By enabling precise control over reaction parameters, flow chemistry can lead to higher yields, reduced reaction times, and minimized byproduct formation.

Table 1: Comparison of Synthetic Strategies for Chiral Amines

Synthetic StrategyAdvantagesPotential for this compound Synthesis
Traditional Asymmetric Synthesis Well-established methods, predictable outcomes.Current basis for synthesis, but with environmental and cost drawbacks.
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. nih.govHigh potential for a greener and more efficient synthesis of the chiral amine core.
Asymmetric Hydrogenation High atom economy, minimal waste. nih.govacs.orgPromising for large-scale, sustainable production with the development of suitable catalysts.
Flow Chemistry Enhanced efficiency, safety, and scalability.Could optimize existing synthetic routes and enable on-demand production.

Advanced Stereoselective Synthesis Techniques

The biological activity of this compound is intrinsically linked to its stereochemistry. Therefore, the development of advanced stereoselective synthesis techniques is paramount.

Future research in this area will likely focus on:

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has gained significant traction. mdpi.com Organocatalytic methods can offer a metal-free alternative for the synthesis of chiral amines, reducing the risk of metal contamination in the final product. mdpi.com

Chiral Auxiliaries: While traditional chiral auxiliary-mediated synthesis can be effective, future efforts will likely concentrate on the development of more efficient and easily recyclable auxiliaries. researchgate.net

Kinetic Resolution: Dynamic kinetic resolution processes, which combine rapid racemization of the starting material with a stereoselective reaction, can theoretically convert a racemate entirely into a single enantiomer, offering a highly efficient route to enantiopure products.

Deeper Elucidation of Molecular Recognition and Interaction Mechanisms

A fundamental understanding of how this compound interacts with its biological targets is crucial for the design of more potent and selective analogs. Future research will need to employ a combination of experimental and computational techniques to probe these interactions at the molecular level.

Prospective Research Areas:

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target protein, revealing key intermolecular interactions.

Biophysical Techniques: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be used to quantify the binding affinity and thermodynamics of the interaction. rsc.org

Chemical Probes: The synthesis of photoaffinity labels and other chemical probes based on the this compound scaffold can help to identify and validate its biological targets.

Development of Advanced Computational Models for Predictive Research

Computational modeling has become an indispensable tool in modern drug discovery and development. For this compound, the development of advanced computational models can accelerate the design of new analogs with improved properties.

Future Computational Approaches:

Quantum Mechanics (QM) and Molecular Mechanics (MM): QM/MM methods can be used to model the electronic structure of the ligand and the active site of the target protein, providing insights into the nature of the binding interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex, providing a more realistic picture of the binding process. nih.gov

Machine Learning and Artificial Intelligence (AI): AI-driven models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, untested analogs, thereby streamlining the drug discovery process.

Table 2: Computational Tools for a Deeper Understanding

Computational MethodApplication in this compound ResearchExpected Outcome
Quantum Mechanics/Molecular Mechanics (QM/MM) Detailed analysis of binding site interactions. nih.govElucidation of key electronic and steric factors governing binding affinity.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the ligand-receptor complex. nih.govUnderstanding the conformational changes upon binding and the stability of the complex.
Machine Learning/AI Predictive modeling of biological activity based on SAR data.Rapid identification of promising new analogs for synthesis and testing.

Expanding Structural Libraries for Mechanistic Probes

To fully understand the structure-activity relationship (SAR) of this compound, it is essential to synthesize and evaluate a diverse library of analogs. openaccesspub.orgslideshare.net These analogs can serve as mechanistic probes to identify the key structural features required for biological activity.

Strategies for Library Expansion:

Systematic Modification: Future synthetic efforts should focus on the systematic modification of different parts of the molecule, including the phenyl ring, the ethylamine (B1201723) side chain, and the methanesulfonamide (B31651) group.

Scaffold Hopping: The exploration of alternative molecular scaffolds that mimic the key pharmacophoric features of this compound could lead to the discovery of novel chemotypes with improved properties.

Fragment-Based Drug Discovery (FBDD): FBDD approaches can be used to identify small molecular fragments that bind to the target of interest, which can then be elaborated or combined to generate novel lead compounds.

By pursuing these future directions, the scientific community can unlock the full potential of this compound and its analogs, leading to the development of more effective and safer chemical entities for a variety of applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(1-aminoethyl)phenyl]methanesulfonamide, and how can reaction conditions be controlled to enhance yield?

  • Methodological Answer : The synthesis typically involves alkylation of 4-(1-aminoethyl)aniline with methanesulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) and temperature control (0–5°C during addition, followed by 50–60°C for 6–8 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) . For scalability, continuous flow reactors can reduce side reactions and improve efficiency .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.3–1.5 ppm (CH₂CH₃), δ 2.8–3.0 ppm (SO₂CH₃), δ 6.8–7.4 ppm (aromatic protons).
  • FT-IR : Key absorptions at ~3250 cm⁻¹ (N-H stretch), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretches).
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 229.1). Cross-validation with elemental analysis ensures structural integrity .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its selectivity toward NMDA receptors?

  • Methodological Answer : The 1-aminoethyl group enables hydrogen bonding with GluN2B subunits, while the sulfonamide moiety stabilizes interactions via hydrophobic pockets. Radioligand displacement assays (e.g., using [³H]MK-801) and site-directed mutagenesis identify critical binding residues. Computational docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities (ΔG < -8 kcal/mol), validated by electrophysiology (patch-clamp) to measure IC₅₀ values .

Q. What experimental strategies resolve discrepancies in reported enzyme inhibition potencies of this compound?

  • Methodological Answer : Contradictions in IC₅₀ values (e.g., 10–50 µM for carbonic anhydrase) arise from assay conditions (pH, substrate concentration). Standardization using Michaelis-Menten kinetics (fixed [S] = Kₘ) and structural analysis (X-ray crystallography) clarifies competitive vs. non-competitive mechanisms. Comparative studies with analogs (e.g., N-methyl vs. N-ethyl derivatives) isolate steric/electronic effects .

Q. How do metabolic pathways of this compound impact its pharmacokinetics?

  • Methodological Answer : In vivo metabolism (rat liver microsomes) identifies primary metabolites via LC-MS/MS: hydroxylation at the ethyl group (major) and sulfonamide cleavage (minor). CYP3A4/2D6 inhibition assays (fluorometric) quantify enzyme contributions. Pharmacokinetic modeling (WinNonlin) links hepatic extraction ratio (EH > 0.7) to first-pass metabolism, requiring prodrug strategies for oral bioavailability .

Data Analysis & Validation

Q. What computational and experimental approaches validate the covalent binding mechanism of this compound to target proteins?

  • Methodological Answer :

  • Fluorescence Quenching : Tryptophan fluorescence titration (λₑₓ = 280 nm) measures binding constants (Kd ~ 1–5 µM).
  • X-ray Crystallography : Resolve co-crystal structures (2.0 Å resolution) to identify covalent adducts (e.g., Cys-SO₂-NH-aryl).
  • Kinetic Studies : Pre-steady-state kinetics (stopped-flow) confirm irreversible inhibition (k₂ ~ 10³ M⁻¹s⁻¹) .

Tables for Key Data

Reaction Optimization Parameters ConditionsYield (%)Purity (%)
Alkylation (methanesulfonyl chloride)0–5°C, DMF65–7092
Flow Chemistry (continuous reactor)50°C, 2 h8598
Purification (column chromatography)EtOAc/Hex>99
Data adapted from synthesis protocols in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.